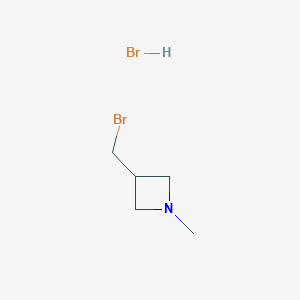

3-(Bromomethyl)-1-methylazetidine hydrobromide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

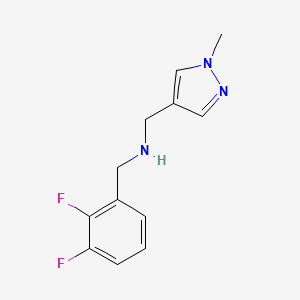

3-(Bromomethyl)-1-methylazetidine hydrobromide is a halogenated heterocyclic building block . It may be used in the preparation of ether ligands .

Synthesis Analysis

The synthesis of 3-(Bromomethyl)-1-methylazetidine hydrobromide has been reported in various studies . One efficient method uses 5-methylnicotinic acid as the starting material, yielding a 65.9% overall yield . This method is simple, efficient, and environmentally friendly .Molecular Structure Analysis

The molecular formula of 3-(Bromomethyl)-1-methylazetidine hydrobromide is C6H6BrN·HBr . Its molecular weight is 252.93 g/mol . The InChI Key is FNHPUOJKUXFUKN-UHFFFAOYSA-N .Chemical Reactions Analysis

The bromination of organic molecules has been extensively studied . The electrochemical oxidation of bromide to bromine is a viable strategy to reduce waste by avoiding chemical oxidants . Various alkenes could be converted to their corresponding dibromides, bromohydrines, bromohydrin ethers, and cyclized products in good to excellent yields .Physical And Chemical Properties Analysis

3-(Bromomethyl)-1-methylazetidine hydrobromide is a solid substance . It has a melting point range of 150-155 °C . It is white to almost white in color .科学的研究の応用

Synthesis of Functionalized Azetidines

3-(Bromomethyl)-1-methylazetidine hydrobromide, a compound related to 3-bromo-3-ethylazetidines, has been used in the synthesis of various functionalized azetidines. These include 3-alkoxy, 3-aryloxy, 3-acetoxy, 3-hydroxy, 3-cyano, 3-carbamoyl, and 3-amino-3-ethylazetidines. Its utility extends to the preparation of spirocyclic azetidine building blocks, demonstrating its versatility in organic synthesis (Stankovic et al., 2013).

Development of Novel Fluorinated Beta-Amino Acids

In medicinal chemistry, derivatives of 3-(Bromomethyl)-1-methylazetidine hydrobromide have been explored for synthesizing new cyclic fluorinated beta-amino acids. These compounds, like 3-fluoroazetidine-3-carboxylic acid, are valuable as building blocks in drug discovery and development (Van Hende et al., 2009).

Application in Immuno-Oncology

Compounds containing elements of 3-(Bromomethyl)-1-methylazetidine hydrobromide's structure have been used in immuno-oncology. For example, INCB24360 (epacadostat), a potent IDO1 inhibitor, features a bromide and other functional groups in its molecular structure, showing potential in cancer treatment (Yue et al., 2017).

Anticonvulsant Activity

Related bromoethyl compounds have shown significant anticonvulsant activity. For instance, compounds like 4-(4-Bromophenyl)-3-morpholinopyrrole-2-carboxylic acid methyl ester exhibit considerable activity with minimal neurotoxicity, suggesting potential applications in neurology (Unverferth et al., 1998).

Exploration in Azetidine Synthesis

The compound has also played a role in the exploration of new synthetic pathways for azetidines. Studies have shown how different nucleophiles can be used to access novel 3-functionalized azetidines, expanding the possibilities in organic synthesis (Stankovic et al., 2012).

作用機序

Safety and Hazards

This chemical is considered hazardous. It causes severe skin burns and eye damage . It may cause respiratory irritation and is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this chemical .

特性

IUPAC Name |

3-(bromomethyl)-1-methylazetidine;hydrobromide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10BrN.BrH/c1-7-3-5(2-6)4-7;/h5H,2-4H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDWZMEZIWPFSHG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(C1)CBr.Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11Br2N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.96 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Bromomethyl)-1-methylazetidine hydrobromide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 4-((4-((3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2988582.png)

![N-cyclohexyl-2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2988590.png)

![5-(4-fluorobenzyl)-3-oxo-2-phenyl-N-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2988600.png)